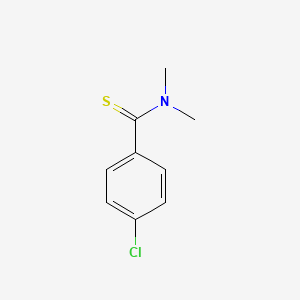
4-chloro-N,N-dimethylbenzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N,N-dimethylbenzenecarbothioamide: is an organic compound with the molecular formula C9H10ClNS It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a chlorine atom at the para position and the carbothioamide group is substituted with two methyl groups on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-dimethylbenzenecarbothioamide typically involves the reaction of 4-chlorobenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-chloro-N,N-dimethylbenzenecarbothioamide can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of the corresponding amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydroxide and are carried out in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzenecarbothioamides.
Aplicaciones Científicas De Investigación
Chemistry: 4-chloro-N,N-dimethylbenzenecarbothioamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which 4-chloro-N,N-dimethylbenzenecarbothioamide exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
- 4-chloro-N,N-dimethylbenzamide
- 4-chloro-N,N-diethylbenzenecarbothioamide
- 4-chloro-N,N-dimethylbenzenesulfonamide
Comparison: 4-chloro-N,N-dimethylbenzenecarbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity compared to its analogs. For instance, the carbothioamide group can undergo oxidation to form sulfoxides and sulfones, which are not possible with the benzamide or sulfonamide analogs. Additionally, the presence of the chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
Propiedades
Número CAS |
15563-46-9 |
|---|---|
Fórmula molecular |
C9H10ClNS |
Peso molecular |
199.70 g/mol |
Nombre IUPAC |
4-chloro-N,N-dimethylbenzenecarbothioamide |
InChI |
InChI=1S/C9H10ClNS/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
Clave InChI |
ANUVRTDELFGTRW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B14006074.png)
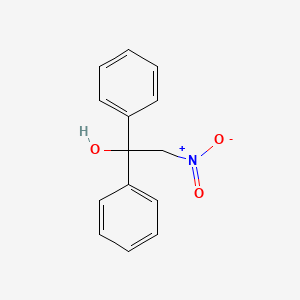
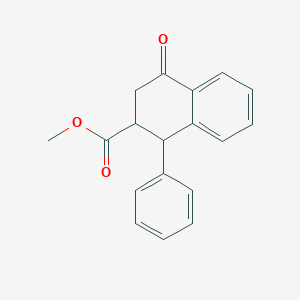
![[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate](/img/structure/B14006082.png)
![Ethyl 4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanoate](/img/structure/B14006089.png)
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14006096.png)

![4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14006111.png)
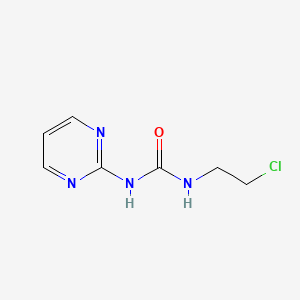
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14006121.png)
![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)
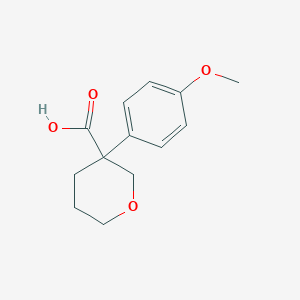

![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)
